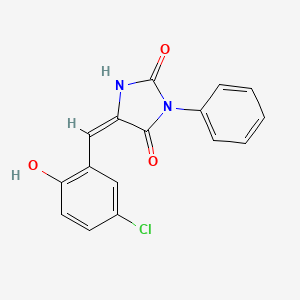
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR99021 has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a selective inhibitor of GSK-3, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By inhibiting GSK-3, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can modulate these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its selectivity for GSK-3, which allows for specific modulation of GSK-3 signaling pathways. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells and tissues. However, one limitation of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential off-target effects, which can affect other cellular processes and signaling pathways.
Zukünftige Richtungen
There are many future directions for the scientific research of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One future direction is the development of more potent and selective GSK-3 inhibitors for therapeutic applications. Another future direction is the investigation of the potential synergistic effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione with other drugs or therapies in various diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in various cellular processes and diseases.
Synthesemethoden
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including a one-pot synthesis, a microwave-assisted synthesis, and a solid-phase synthesis. The most common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-7-14(20)10(8-11)9-13-15(21)19(16(22)18-13)12-4-2-1-3-5-12/h1-9,20H,(H,18,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEMDUJVADIKEK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
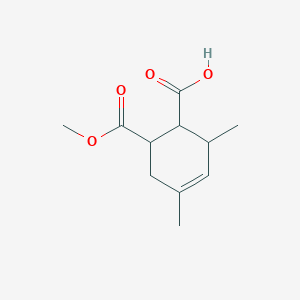
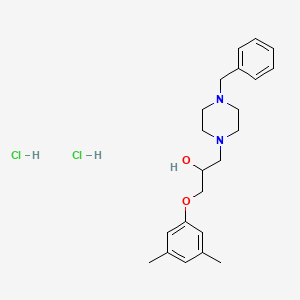
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)
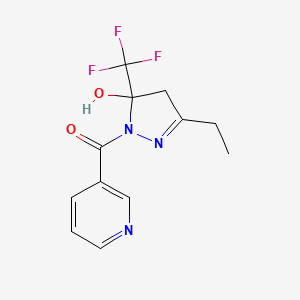
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)
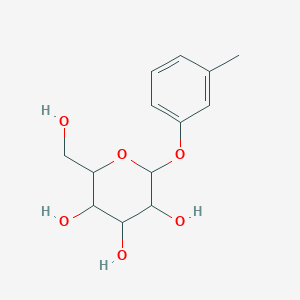
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)

![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)